molecular formula C29H26N2O2S B1512864 N-[(1S,2S)-2-Amino-1,2-di(naphthalen-1-yl)ethyl]-4-methylbenzene-1-sulfonamide CAS No. 1293946-38-9

N-[(1S,2S)-2-Amino-1,2-di(naphthalen-1-yl)ethyl]-4-methylbenzene-1-sulfonamide

Cat. No.: B1512864
CAS No.: 1293946-38-9
M. Wt: 466.6 g/mol
InChI Key: GYVYYRQMNGSCRR-VMPREFPWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1S,2S)-2-Amino-1,2-di(naphthalen-1-yl)ethyl]-4-methylbenzene-1-sulfonamide is a chiral sulfonamide derivative characterized by its stereospecific (1S,2S) configuration and dual naphthalen-1-yl substituents. The compound’s structure features a rigid, planar naphthalene framework, which enhances π-π stacking interactions, and a 4-methylbenzenesulfonamide group that contributes to hydrogen bonding via the sulfonamide moiety (N–H⋯O/N) . This structural design is critical for applications in asymmetric catalysis and medicinal chemistry, where stereochemical precision and aromatic interactions are paramount. The naphthalene substituents distinguish it from phenyl-based analogs like (S,S)-TsDPEN (N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide), which shares the sulfonamide group but lacks extended aromatic systems .

Properties

IUPAC Name

N-[(1S,2S)-2-amino-1,2-dinaphthalen-1-ylethyl]-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N2O2S/c1-20-16-18-23(19-17-20)34(32,33)31-29(27-15-7-11-22-9-3-5-13-25(22)27)28(30)26-14-6-10-21-8-2-4-12-24(21)26/h2-19,28-29,31H,30H2,1H3/t28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYVYYRQMNGSCRR-VMPREFPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC3=CC=CC=C32)C(C4=CC=CC5=CC=CC=C54)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C2=CC=CC3=CC=CC=C32)[C@H](C4=CC=CC5=CC=CC=C54)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00746451
Record name N-[(1S,2S)-2-Amino-1,2-di(naphthalen-1-yl)ethyl]-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1293946-38-9
Record name N-[(1S,2S)-2-Amino-1,2-di(naphthalen-1-yl)ethyl]-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1293946-38-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

N-[(1S,2S)-2-Amino-1,2-di(naphthalen-1-yl)ethyl]-4-methylbenzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer, antibacterial, and cardiovascular effects. This article synthesizes existing research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a naphthalene moiety, which is known for enhancing biological activity through various mechanisms. The structural formula can be represented as follows:

N 1S 2S 2 Amino 1 2 di naphthalen 1 yl ethyl 4 methylbenzene 1 sulfonamide\text{N 1S 2S 2 Amino 1 2 di naphthalen 1 yl ethyl 4 methylbenzene 1 sulfonamide}

Table 1: Structural Characteristics

ComponentDescription
Molecular FormulaC₁₈H₁₈N₂O₂S
Molecular Weight342.41 g/mol
Functional GroupsSulfonamide, Amine
Optical ActivityChiral (S configuration)

Anticancer Activity

Recent studies have demonstrated the anticancer properties of naphthalene derivatives. For instance, compounds with similar naphthalene structures have shown significant cytotoxic effects against various cancer cell lines. Notably, a study evaluated the in vitro cytotoxicity of naphthalene-substituted triazole derivatives and found that these compounds could induce apoptosis in MDA-MB-231 breast cancer cells while exhibiting low toxicity to normal tissues at therapeutic doses .

Case Study: Naphthalene Derivatives in Cancer Research

In a comparative study of naphthalene derivatives, compound 6a exhibited remarkable cytotoxicity with an IC50 value of 15 μM against MDA-MB-231 cells. Furthermore, it demonstrated significant tumor growth inhibition in vivo in 4T1 breast cancer models when administered at a dose of 20 mg/kg .

Antibacterial Activity

The antibacterial properties of sulfonamide compounds have been well-documented. Naphthalene-containing sulfonamides have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, a recent study reported that certain naphthalene derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 15.625 μM to 125 μM against Staphylococcus aureus and Enterococcus faecalis .

Cardiovascular Effects

Research has indicated that sulfonamide derivatives can influence cardiovascular parameters. A study focusing on the perfusion pressure changes induced by benzenesulfonamide derivatives suggested that these compounds could modulate coronary resistance through calcium channel interactions . While specific data on this compound remains limited, the structural similarities suggest potential cardiovascular effects.

The biological activities of this compound can be attributed to several mechanisms:

  • Cytotoxicity Induction : The compound may induce apoptosis through the activation of caspase pathways and cell cycle arrest.
  • Antibacterial Mechanism : It likely disrupts bacterial protein synthesis and nucleic acid production.
  • Cardiovascular Modulation : Potential interaction with calcium channels may lead to changes in vascular resistance and blood pressure regulation.

Table 2: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduces apoptosis; cell cycle arrest
AntibacterialInhibits protein synthesis; nucleic acid disruption
CardiovascularModulates calcium channels; affects perfusion pressure

Scientific Research Applications

Medicinal Chemistry

N-[(1S,2S)-2-Amino-1,2-di(naphthalen-1-yl)ethyl]-4-methylbenzene-1-sulfonamide has been investigated for its role in the synthesis of biologically active compounds. Its structural features contribute to its ability to interact with biological targets effectively.

Case Study: Antidiabetic Agents

Research indicates that derivatives of this compound can serve as intermediates in the synthesis of alkaloids such as Aspernidine A and B. These alkaloids have shown promise in the development of antidiabetic medications, highlighting the compound's relevance in pharmaceutical research aimed at treating metabolic disorders .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its functional groups which allow for various chemical transformations.

Synthesis of Isoindolinone Compounds

This compound can be utilized to synthesize isoindolinone derivatives. These derivatives are significant in the production of fine chemicals and have applications in the development of new materials and pharmaceuticals .

Chiral Auxiliary in Chromatography

Due to its chiral nature, this compound is employed as a chiral auxiliary in high-performance liquid chromatography (HPLC). It aids in the separation of enantiomers, which is crucial for the pharmaceutical industry where the efficacy and safety of drugs can vary significantly between enantiomers.

Case Study: Polymeric Chiral Stationary Phases

Research has demonstrated that polymeric chiral stationary phases can be synthesized using derivatives of this compound. These phases enhance the resolution of chiral compounds during chromatographic processes, thereby improving analytical methods in drug development .

Structural Characterization

The structural elucidation of this compound has been achieved through various spectroscopic techniques including NMR and X-ray diffraction. Understanding its crystal structure aids researchers in predicting its reactivity and interaction with biological targets .

Comparison with Similar Compounds

Structural and Stereochemical Variations

A comparison of key structural analogs is summarized in Table 1.

Compound Name Substituents (R1, R2) Sulfonamide Group Molecular Weight Key Features/Applications References
N-[(1S,2S)-2-Amino-1,2-di(naphthalen-1-yl)ethyl]-4-methylbenzene-1-sulfonamide R1 = R2 = naphthalen-1-yl 4-methylbenzene-1-sulfonamide ~527.6* Enhanced π-π interactions; asymmetric catalysis
(S,S)-TsDPEN R1 = R2 = phenyl 4-methylbenzene-1-sulfonamide ~406.5 Hydrogen-bonding networks; ligand synthesis
N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-4-(trifluoromethyl)benzenesulfonamide R1 = R2 = phenyl 4-CF3-benzene-1-sulfonamide ~434.4 Electron-withdrawing group; improved stability
N-[(1S,2S)-2-Aminocyclohexyl]-4-methylbenzenesulfonamide Cyclohexane backbone 4-methylbenzene-1-sulfonamide ~296.4 Conformational rigidity; chiral auxiliaries
N-[(1S,2S)-2-Amino-1,2-bis(4-methoxyphenyl)ethyl]-4-methylbenzenesulfonamide R1 = R2 = 4-methoxyphenyl 4-methylbenzene-1-sulfonamide ~466.6 Electron-donating substituents; solubility

*Calculated based on molecular formula.

Key Observations :

Methoxy-substituted analogs (e.g., 4-methoxyphenyl) exhibit improved solubility due to polar groups but reduced aromatic stacking .

Sulfonamide Modifications :

  • The 4-CF3 substituent in trifluoromethyl derivatives introduces strong electron-withdrawing effects, stabilizing the sulfonamide group against nucleophilic attack .
  • The 4-methyl group in the target compound balances hydrophobicity and hydrogen-bonding capacity, as shown in crystal structures with N–H⋯O/N interactions .

Backbone Flexibility: Cyclohexane-based analogs (e.g., N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide) restrict conformational mobility, favoring enantioselective synthesis .

Preparation Methods

Synthesis of the Chiral Diamino Di-naphthyl Ethyl Intermediate

The core intermediate, (1S,2S)-2-amino-1,2-di(naphthalen-1-yl)ethane, is synthesized through asymmetric synthesis methods such as:

This step is critical because the stereochemistry at both carbon centers determines the biological activity and properties of the final sulfonamide compound.

Formation of the Sulfonamide Bond

The sulfonamide bond is formed by reacting the chiral diamino intermediate with 4-methylbenzene-1-sulfonyl chloride (p-toluenesulfonyl chloride) under controlled conditions:

  • Reaction conditions: Typically carried out in anhydrous organic solvents such as dichloromethane or tetrahydrofuran.
  • Base: A mild base like triethylamine or pyridine is used to neutralize the hydrochloric acid generated during the reaction.
  • Temperature: The reaction is often performed at low temperatures (0°C to room temperature) to prevent racemization.

This step yields the target sulfonamide compound with preservation of stereochemistry.

Purification Techniques

Purification is essential to isolate the desired stereoisomer and remove impurities:

  • Chromatographic methods: Silica gel column chromatography or preparative high-performance liquid chromatography (HPLC) are commonly used.
  • Crystallization: In some cases, selective crystallization can be employed to enhance stereochemical purity.

Research Findings and Optimization

Several research studies and patent documents highlight the importance of:

Data Table Summarizing Preparation Parameters

Step Reagents/Conditions Purpose Notes
1. Asymmetric synthesis Naphthyl ketone/aldehyde, chiral catalyst Formation of chiral diamino intermediate Control of (1S,2S) stereochemistry essential
2. Sulfonamide formation 4-Methylbenzenesulfonyl chloride, base (Et3N), DCM Formation of sulfonamide bond Low temperature to prevent racemization
3. Purification Silica gel chromatography, preparative HPLC Isolation of pure stereoisomer Ensures high stereochemical purity

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing N-[(1S,2S)-2-Amino-1,2-di(naphthalen-1-yl)ethyl]-4-methylbenzene-1-sulfonamide, and how can they be addressed methodologically?

  • Answer: Synthesis involves multi-step organic reactions, including sulfonamide coupling and stereochemical control. Key challenges include low yields due to steric hindrance from the naphthalene groups and maintaining stereochemical integrity (critical for biological activity). To address this:

  • Use chiral catalysts or auxiliaries to preserve the (1S,2S) configuration .
  • Optimize reaction conditions (e.g., temperature, solvent polarity) to improve yields .
  • Purify intermediates via column chromatography or recrystallization to minimize impurities .
    • Note: Proprietary synthesis protocols (e.g., exact reagent ratios) are often unpublished, requiring iterative optimization .

Q. How can researchers characterize the stereochemical configuration of this compound?

  • Answer: Employ a combination of:

  • X-ray crystallography for definitive stereochemical assignment (if single crystals are obtainable) .
  • Chiral HPLC to separate enantiomers and confirm purity .
  • NMR spectroscopy (e.g., NOESY) to infer spatial arrangements of naphthalene substituents .

Q. What are the optimal storage conditions to maintain compound stability?

  • Answer: Store at room temperature (RT) in airtight, light-protected containers under inert gas (e.g., argon) to prevent oxidation or hydrolysis of the sulfonamide group. Use desiccants to avoid moisture absorption, which can degrade the amine functionality .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action in enzyme inhibition?

  • Answer:

  • Step 1: Perform in vitro enzyme assays (e.g., fluorescence-based kinetic studies) to identify target enzymes (e.g., dihydropteroate synthase, cyclooxygenase) .
  • Step 2: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) and stoichiometry .
  • Step 3: Conduct molecular docking simulations to predict binding modes, leveraging the bicyclic naphthalene system’s steric bulk for selective interactions .

Q. How can contradictory data on biological activity be resolved (e.g., conflicting IC50 values in similar assays)?

  • Answer:

  • Replicate assays under standardized conditions (pH, temperature, solvent controls) to rule out experimental variability .
  • Compare structural analogs (e.g., sulfonamides with nitro or carbamate groups) to identify activity trends .
  • Validate results using orthogonal methods (e.g., cellular assays vs. enzymatic assays) .

Q. What strategies can elucidate the role of the naphthalene moieties in receptor binding?

  • Answer:

  • Structure-activity relationship (SAR) studies: Synthesize analogs with single naphthalene substitutions or smaller aryl groups (e.g., phenyl) to assess steric/electronic contributions .
  • Fluorescence quenching assays: Monitor conformational changes in receptors upon compound binding .
  • Cryo-EM/X-ray co-crystallization: Resolve 3D binding interfaces at atomic resolution .

Key Considerations for Experimental Design

  • Reproducibility: Document reaction conditions (e.g., solvent purity, catalyst batch) meticulously .
  • Data Validation: Use triplicate measurements and statistical analysis (e.g., ANOVA) for biological assays .
  • Ethical Compliance: Adhere to institutional guidelines for handling hazardous intermediates (e.g., nitro derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1S,2S)-2-Amino-1,2-di(naphthalen-1-yl)ethyl]-4-methylbenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-[(1S,2S)-2-Amino-1,2-di(naphthalen-1-yl)ethyl]-4-methylbenzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.